Reversed-Phase HPLC Retention: Eletriptan N-Oxide vs. Eletriptan
In the HPLC method disclosed for resolving eletriptan from its N-oxide impurity, Eletriptan N-Oxide elutes with a relative retention time (RRt) of 0.72 compared to the eletriptan parent peak (assigned RRt 1.00) [1]. This separation is sufficient to enable baseline-resolved quantification of the N-oxide at levels as low as 0.02 area-% in the presence of the main component [1].
| Evidence Dimension | Chromatographic retention (RRt on a specified HPLC method) |
|---|---|
| Target Compound Data | RRt = 0.72 |
| Comparator Or Baseline | Eletriptan: RRt = 1.00 |
| Quantified Difference | ΔRRt = 0.28 (N-oxide elutes earlier, consistent with increased polarity from N-oxide formation) |
| Conditions | HPLC method with UV detection; stationary phase and mobile phase as detailed in US20120027816A1 |
Why This Matters
This validated RRt difference enables unambiguous identification and quantification of the N-oxide impurity in eletriptan API, directly supporting pharmacopoeial compliance and ANDA filing requirements.
- [1] Kusumba, V.G., Sankineni, S.K., Neela, P.K., Pradhan, N.S. Highly pure eletriptan or a pharmaceutically acceptable salt thereof substantially free of eletriptan N-oxide impurity. U.S. Patent Application US20120027816A1, February 2, 2012. View Source
